molecular formula C9H18N2O6 B13991009 2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane CAS No. 6263-70-3

2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane

Cat. No.: B13991009
CAS No.: 6263-70-3
M. Wt: 250.25 g/mol
InChI Key: JQHRDDOWVBEGHS-UHFFFAOYSA-N
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Description

2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane is a chemical compound known for its unique structure and properties It is characterized by the presence of nitro groups and methoxy groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane typically involves the reaction of 2-methyl-2-nitropropane with formaldehyde and a suitable nitroalkane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then isolated and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane undergoes various chemical reactions, including:

    Oxidation: The nitro groups in the compound can be oxidized to form corresponding nitroso or nitrate derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The methoxy groups can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2-methylpropan-1-amine hydrochloride
  • 1-Methoxy-2-methyl-2-propanol
  • 2-Methyl-2-nitro-1-propanol

Uniqueness

2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

6263-70-3

Molecular Formula

C9H18N2O6

Molecular Weight

250.25 g/mol

IUPAC Name

2-methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane

InChI

InChI=1S/C9H18N2O6/c1-8(2,10(12)13)5-16-7-17-6-9(3,4)11(14)15/h5-7H2,1-4H3

InChI Key

JQHRDDOWVBEGHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCOCC(C)(C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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